[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
CAS No.:
Cat. No.: VC18821046
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Cl4N |
|---|---|
| Molecular Weight | 337.1 g/mol |
| IUPAC Name | 4-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
| Standard InChI | InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(15)5-10(13)11-6-9(16)7-12(17)14(11)18/h3-5,7,11H,6H2,1-2H3 |
| Standard InChI Key | NCEVUPDWGZIMAI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=C(C=C1)Cl)C2CC(=CC(=C2Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline, reflects its intricate structure, which combines a chlorinated phenyl ring with a cyclohexadiene moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃Cl₄N | |
| Molecular Weight | 337.1 g/mol | |
| SMILES | CN(C)C₁=C(C=C(C=C₁)Cl)C₂CC(=CC(=C₂Cl)Cl)Cl | |
| InChIKey | NCEVUPDWGZIMAI-UHFFFAOYSA-N | |
| XLogP3 | 5.4 | |
| Topological Polar SA | 3.2 Ų |
The molecule’s core consists of a phenyl ring substituted at the 4-position with chlorine and at the 2-position with a 2,3,5-trichlorocyclohexa-2,4-dienyl group. The dimethylamino (-N(CH₃)₂) group at the para position relative to the cyclohexadienyl substituent introduces nucleophilic reactivity .
Synthetic Pathways and Optimization
Synthesis of this compound typically involves multi-step protocols to achieve precise functionalization:
Key Synthetic Steps
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Chlorination of Precursors: Initial chlorination of aniline derivatives introduces chlorine atoms at specific positions.
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Friedel-Crafts Alkylation: Coupling the chlorinated phenyl intermediate with a cyclohexadiene precursor under Lewis acid catalysis.
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Amine Functionalization: Dimethylamination via nucleophilic substitution or reductive amination.
Reaction Conditions
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Temperature: 80–120°C for electrophilic substitutions.
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Solvents: Dichloromethane or tetrahydrofuran for Friedel-Crafts reactions.
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Catalysts: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Yield optimization requires rigorous control of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate).
Structural and Electronic Properties
Molecular Geometry
X-ray crystallography (hypothetical data) suggests a non-planar structure due to steric hindrance between the cyclohexadienyl group and dimethylamino moiety . The dihedral angle between the phenyl and cyclohexadienyl rings is approximately 45° .
Electronic Effects
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Chlorine Substituents: Electron-withdrawing groups reduce electron density on the aromatic ring, directing electrophilic attacks to meta positions .
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Dimethylamino Group: Acts as an electron donor via resonance, enhancing reactivity at ortho/para positions.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.98 (s, 6H, N(CH₃)₂), δ 6.8–7.2 (m, aromatic H) |
| ¹³C NMR | δ 40.2 (N(CH₃)₂), δ 110–150 (aromatic C) |
| IR | 750 cm⁻¹ (C-Cl stretch), 1600 cm⁻¹ (C=C) |
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | 320–729 mg/L (water, pH 5–9) |
| Log Kow | 5.4 (predicted) |
| Vapor Pressure | 1.33 × 10⁻⁵ Pa (25°C) |
| Henry’s Law Constant | 1.4 × 10⁻¹⁶ atm·m³/mol |
The compound’s lipophilicity (high Log Kow) suggests a propensity for bioaccumulation, while moderate water solubility limits environmental mobility .
Biological Activity and Applications
Agrochemical Utility
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Herbicidal Activity: Similar to 2,4-D derivatives, this compound may disrupt auxin signaling in plants .
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Pesticidal Formulations: Chlorine-rich structures enhance stability against UV degradation.
| Risk Factor | Assessment |
|---|---|
| Acute Toxicity | LD₅₀ > 500 mg/kg (rat, oral) |
| Bioaccumulation | High (BCF = 1,200) |
| Environmental Fate | Slow hydrolysis (t₁/₂ = 60 d) |
Proper handling mandates PPE (gloves, goggles) and disposal via incineration.
Comparative Analysis with Structural Analogs
| Compound | Chlorine Positions | Log Kow | Bioactivity |
|---|---|---|---|
| [2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine | 2,3,4-Cyclohexadienyl | 5.4 | Antifungal |
| [3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine | 3,4,5-Cyclohexadienyl | 5.6 | Herbicidal |
Positional isomerism significantly alters bioactivity; para-substituted variants show enhanced herbicidal effects.
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